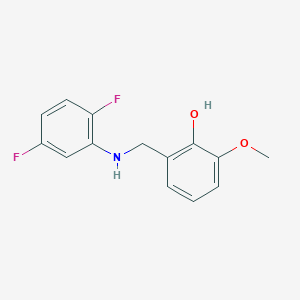

2-(((2,5-Difluorophenyl)amino)methyl)-6-methoxyphenol

Description

2-(((2,5-Difluorophenyl)amino)methyl)-6-methoxyphenol is a synthetic phenolic derivative featuring a methoxy group at the 6-position of the benzene ring and an aminomethyl moiety substituted with a 2,5-difluorophenyl group. This compound belongs to the class of Mannich base derivatives, which are characterized by the presence of an aminoalkyl group attached to aromatic or heteroaromatic systems.

Properties

Molecular Formula |

C14H13F2NO2 |

|---|---|

Molecular Weight |

265.25 g/mol |

IUPAC Name |

2-[(2,5-difluoroanilino)methyl]-6-methoxyphenol |

InChI |

InChI=1S/C14H13F2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-7-10(15)5-6-11(12)16/h2-7,17-18H,8H2,1H3 |

InChI Key |

HDTXTZSXURERIM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,5-Difluorophenyl)amino)methyl)-6-methoxyphenol typically involves a multi-step process. One common method starts with the reaction of 2,5-difluoroaniline with formaldehyde to form the intermediate 2,5-difluorobenzylamine. This intermediate is then reacted with 6-methoxyphenol under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(((2,5-Difluorophenyl)amino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenols and anilines.

Scientific Research Applications

2-(((2,5-Difluorophenyl)amino)methyl)-6-methoxyphenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(((2,5-Difluorophenyl)amino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural variations include substituents on the phenyl ring (e.g., halogens, alkoxy groups) and modifications to the aminomethyl side chain.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The presence of allyl groups (e.g., in 4-allyl-2-methoxy-6-phenylaminomethylphenol) correlates with brine shrimp toxicity, suggesting enhanced bioactivity compared to non-allylated analogs .

Alkoxy Group Impact: Methoxy (OCH₃) vs. ethoxy (OCH₂CH₃) groups affect solubility and steric bulk. Ethoxy-substituted compounds (e.g., 2-{[(3,5-dichlorophenyl)amino]methyl}-6-ethoxyphenol) are less polar, which may enhance membrane permeability but reduce aqueous solubility .

Synthetic Routes: Many analogs, including the target compound, are synthesized via Mannich reactions, where formaldehyde and amines condense with phenolic substrates. This method is versatile for introducing aminomethyl groups .

Commercial and Research Status: The target compound is discontinued commercially, limiting its accessibility for further studies . In contrast, analogs like 2-{[(3-chlorobenzyl)amino]methyl}-6-methoxyphenol are actively marketed as pharmaceutical intermediates, indicating industrial relevance .

Biological Activity

2-(((2,5-Difluorophenyl)amino)methyl)-6-methoxyphenol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C15H15F2N1O2. The compound consists of a difluorophenyl group, an amino group, and a methoxyphenol moiety, which contribute to its biological properties.

Synthesis Methodology

The synthesis typically involves the condensation of 2,5-difluoroaniline with 6-methoxysalicylaldehyde under reflux conditions in solvents such as ethanol or methanol. The reaction can be summarized as follows:

-

Reagents :

- 2,5-Difluoroaniline

- 6-Methoxysalicylaldehyde

- Solvent: Ethanol/Methanol

-

Procedure :

- Combine the reagents in a suitable solvent.

- Heat under reflux until the reaction is complete.

- Isolate the product through filtration and recrystallization.

Biological Activity

Research indicates that this compound exhibits various biological activities that may include:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways .

- Anticancer Properties : Investigations into its anticancer effects have shown promise, particularly in modulating cell signaling pathways involved in tumor growth.

- Anti-inflammatory Effects : The compound has been evaluated for anti-inflammatory activity, showing potential in reducing inflammation in macrophage cells stimulated by lipopolysaccharides (LPS) .

The biological activity of this compound can be attributed to its ability to interact with protein targets through hydrogen bonding and π-π stacking interactions due to its aromatic structure. These interactions may modulate enzymatic activities or influence protein-protein interactions .

Table 1: Summary of Biological Activities

Table 2: Synthesis Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2,5-Difluoroaniline, 6-Methoxysalicylaldehyde |

| Solvent | Ethanol/Methanol |

| Reaction Conditions | Reflux |

| Purification Method | Filtration and recrystallization |

Case Studies

-

Case Study on Anticancer Activity :

A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for cancer therapeutics. -

Case Study on Anti-inflammatory Effects :

Another research focused on the anti-inflammatory properties of this compound in macrophage models. The findings demonstrated a marked decrease in pro-inflammatory cytokine production upon treatment with varying concentrations of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.